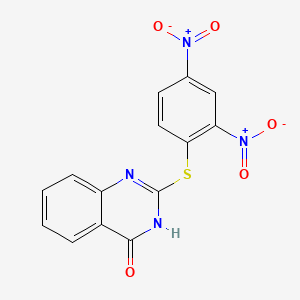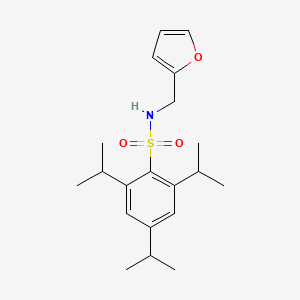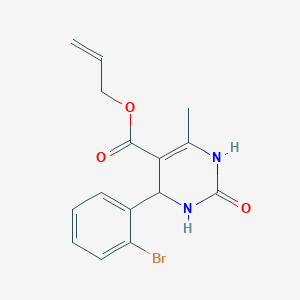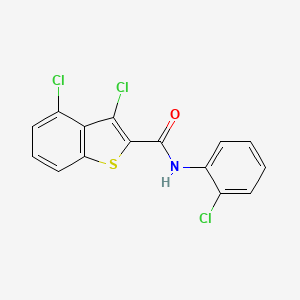
2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジニトロフェニル)スルファニル-1H-キナゾリン-4-オンは、キナゾリンオンファミリーに属する化合物であり、多様な生物活性で知られています。 キナゾリンオンは、窒素を含む複素環式化合物であり、抗菌作用、抗癌作用、抗炎症作用など、潜在的な治療用途のために広く研究されています .
準備方法
2-(2,4-ジニトロフェニル)スルファニル-1H-キナゾリン-4-オンの合成は、通常、2-アミノベンゾアミドと2,4-ジニトロチオフェノールを特定の条件下で反応させることで行われます。 この反応は、通常、適切な触媒と溶媒の存在下で行われ、その後、目的の生成物を単離するために精製工程が行われます . 工業生産方法では、同様の合成経路が採用される場合がありますが、大規模生産向けに最適化されており、より高い収率と純度が保証されます。
化学反応の分析
2-(2,4-ジニトロフェニル)スルファニル-1H-キナゾリン-4-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、一般的な酸化剤を使用して酸化することができ、スルホキシドまたはスルホンが生成されます。
還元: 還元反応により、ニトロ基をアミノ基に変換することができ、さまざまな誘導体が生成されます。
置換: この化合物は、求核置換反応を起こすことができ、ニトロ基が他の置換基で置換されます。これらの反応で使用される一般的な試薬には、酸化のための過酸化水素、還元のための触媒を伴う水素ガス、置換反応のための求核剤などがあります. 生成される主な生成物は、特定の反応条件と使用される試薬によって異なります。
科学的研究の応用
2-(2,4-ジニトロフェニル)スルファニル-1H-キナゾリン-4-オンは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、さまざまな細菌株の増殖を阻害する抗菌剤として潜在的な可能性を示しています.
作用機序
2-(2,4-ジニトロフェニル)スルファニル-1H-キナゾリン-4-オンの作用機序には、特定の分子標的との相互作用が関与しています。 例えば、その抗菌活性は、細菌酵素を阻害し、細胞壁の合成を阻害する能力に起因しています . 癌細胞では、この化合物は、細胞増殖に関与する主要なシグナル伝達経路とタンパク質を標的とすることで、アポトーシスを誘導する可能性があります .
類似の化合物との比較
2-(2,4-ジニトロフェニル)スルファニル-1H-キナゾリン-4-オンは、次のような他のキナゾリンオン誘導体と比較することができます。
2-(4-ブロモフェニル)-キナゾリン-4(3H)-オン: α-グルコシダーゼ阻害活性を示します.
2-(4-クロロフェニル)-キナゾリン-4(3H)-オン: α-グルコシダーゼ阻害活性も示します.
2,3-二置換キナゾリン-4(3H)-オン誘導体: 抗けいれん活性について評価されています. 2-(2,4-ジニトロフェニル)スルファニル-1H-キナゾリン-4-オンの独自性は、その特定の置換パターンにあり、他のキナゾリンオン誘導体と比較して、異なる生物活性と反応性を付与しています。
類似化合物との比較
Similar Compounds
- 2-[(2,4-DINITROPHENYL)SULFANYL]-1H-BENZIMIDAZOLE
- 2-[(2,4-DINITROPHENYL)SULFONYL]FURAN
- S-(2,4-DINITROPHENYL)GLUTATHIONE
Uniqueness
2-[(2,4-DINITROPHENYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C14H8N4O5S |
|---|---|
分子量 |
344.30 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H8N4O5S/c19-13-9-3-1-2-4-10(9)15-14(16-13)24-12-6-5-8(17(20)21)7-11(12)18(22)23/h1-7H,(H,15,16,19) |
InChIキー |
DKIQDIQJQPRRDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
溶解性 |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11703709.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11703711.png)

![N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B11703727.png)
![4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid](/img/structure/B11703729.png)
![2-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703731.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703736.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11703738.png)
![(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703741.png)

![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)
![2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11703771.png)
